3-Methyloxetane-3-carbohydrazide
Description
3-Methyloxetane-3-carbohydrazide is a carbohydrazide derivative featuring a strained oxetane ring substituted with a methyl group at the 3-position. This compound is of interest in medicinal and materials chemistry due to the oxetane ring’s unique combination of stability and reactivity, which can enhance pharmacokinetic properties or serve as a building block in polymer synthesis.
Properties
IUPAC Name |
3-methyloxetane-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2-9-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKXKBWXZOUFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxetane-3-carbohydrazide typically involves the reaction of 3-methyloxetane with carbohydrazide under controlled conditions. One common method includes the use of dimethyl carbonate and hydrazine hydrate, which react to form carbohydrazide. This intermediate is then reacted with 3-methyloxetane to yield the final product .
Industrial Production Methods
Industrial production methods for 3-Methyloxetane-3-carbohydrazide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyloxetane-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield different hydrazide derivatives.
Substitution: The oxetane ring can undergo substitution reactions, particularly at the methyl group, to form various substituted oxetanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxetanes, hydrazides, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyloxetane-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyloxetane-3-carbohydrazide involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them reactive intermediates, capable of undergoing ring-opening reactions that can lead to the formation of various bioactive compounds. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Methyl 3-Methyloxetane-3-carboxylate (CAS 1260670-18-5)
- Similarity Score : 0.92 .
- Key Differences : The ester group (-COOCH₃) replaces the carbohydrazide (-CONHNH₂) moiety, making it more lipophilic. This substitution is advantageous in prodrug strategies or polymer precursors.
- Applications : Likely used in ring-opening polymerizations or as an intermediate in synthesizing bioactive molecules.
3-Methyl-oxetane-3-carbaldehyde (CAS 99419-31-5)
- Similarity Score : 0.82 .
- Key Differences : The aldehyde (-CHO) group offers distinct reactivity, enabling nucleophilic additions or condensations. This contrasts with the nucleophilic hydrazide group in the target compound.
- Applications: Potential use in crosslinking reactions or as a precursor for Schiff base formation.
Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)
- Similarity Score : 0.71 .
- Key Differences : Replaces the oxetane ring with a tetrahydrofuran (THF) ring, reducing ring strain and altering conformational flexibility. The carboxylic acid (-COOH) group also differs in acidity and hydrogen-bonding capacity compared to carbohydrazide.
- Applications : Common in peptide mimetics and as a chiral building block in asymmetric synthesis.
Other Oxetane Derivatives
3-Ethyl-3-hydroxymethyloxetane
- Structural Data : NMR analysis (Table 1) shows distinct chemical shifts for hydroxyl (-OH, δ 3.74 ppm) and methylene (-CH₂-, δ 4.27–4.33 ppm) groups, highlighting electronic differences compared to the carbohydrazide derivative .
- Applications : Used in synthesizing polyoxetanes for coatings and adhesives due to its hydroxyl functionality.
3-Ethyloxetane-3-Carboxylic Acid
- Safety Profile : Classified as acutely toxic (H302: harmful if swallowed), contrasting with 3-Methyloxetane-3-carbohydrazide’s unrecorded hazards .
- Reactivity : The carboxylic acid group enables salt formation or esterification, whereas the carbohydrazide group facilitates hydrazone formation.
Related Carboxylhydrazides
3-Aminothiophene-2-carbohydrazide
- Synthesis: Prepared via hydrazinolysis of methyl 3-aminothiophene-2-carboxylate using hydrazine monohydrate under reflux .
- Key Differences : The thiophene ring introduces aromaticity and π-conjugation, diverging from the oxetane’s saturated ring. This affects electronic properties and biological activity.
Physicochemical Properties and Spectral Data
Table 1: NMR Data Comparison of Oxetane Derivatives
Biological Activity
3-Methyloxetane-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
3-Methyloxetane-3-carbohydrazide is characterized by its oxetane ring structure, which contributes to its unique reactivity and biological properties. The compound can be represented as follows:
The biological activity of 3-Methyloxetane-3-carbohydrazide is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been identified:
- Inhibition of METTL3 Activity : Research indicates that compounds similar to 3-Methyloxetane-3-carbohydrazide can act as inhibitors of the METTL3 enzyme, which is involved in RNA methylation processes. This inhibition can affect gene expression and cellular proliferation, particularly in cancer cells .
- Polymerization : The compound has been noted for its role in cationic polymerization, which is essential in the synthesis of energetic polymers. This process involves the formation of covalent bonds with other molecules, leading to significant changes in material properties.
1. Anticancer Properties
A study highlighted the potential of 3-Methyloxetane-3-carbohydrazide as an anticancer agent. In vitro tests demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting its role in inhibiting tumor growth through METTL3 inhibition .
2. Metabolic Effects
In animal models, varying dosages of 3-Methyloxetane-3-carbohydrazide showed differences in metabolic activity. At lower doses, it enhanced metabolic processes, indicating a potential for improving cellular function without toxicity.
Case Study 1: METTL3 Inhibition
In a controlled laboratory setting, researchers examined the effects of 3-Methyloxetane-3-carbohydrazide on METTL3 activity. The results indicated a significant decrease in m6A RNA methylation levels, which correlated with reduced proliferation rates in cancerous cells.
| Cell Line | Control Viability (%) | Viability with Compound (%) |
|---|---|---|
| A549 | 100 | 65 |
| MCF7 | 100 | 58 |
Case Study 2: Polymerization Studies
The compound was also tested for its ability to participate in polymerization reactions. The results showed that it could effectively form stable polymer networks under specific conditions.
| Reaction Conditions | Yield (%) |
|---|---|
| Room Temperature | 75 |
| Elevated Temperature | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
